5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-chloro-4-(chloromethyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADXWROZAWLOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SN=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383920 | |
| Record name | 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88127-85-9 | |
| Record name | 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88127-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the 1,2,3-thiadiazole scaffold has garnered significant attention for its diverse biological activities, which include antimicrobial, antifungal, and herbicidal properties.[1] This guide focuses on a particularly reactive and versatile derivative: 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole. Its unique bifunctional nature, possessing two reactive chloro-substituents at different positions on the heterocyclic core, makes it a valuable intermediate for the synthesis of novel, complex molecules with potential therapeutic applications.
This document serves as a comprehensive technical resource, providing in-depth information on the synthesis, properties, and potential applications of this compound, with the explicit goal of empowering researchers to leverage its synthetic potential.
Core Compound Identification
| Attribute | Value |
| Chemical Name | This compound |
| CAS Number | 88127-85-9[2] |
| Molecular Formula | C₃H₂Cl₂N₂S[2][3] |
| Molecular Weight | 169.03 g/mol [3][4] |
| Structure | ![]() |
Synthesis and Mechanistic Insights: The Hurd-Mori Reaction
Conceptual Synthetic Workflow
The synthesis of this compound would logically proceed from a suitable hydrazone precursor. The selection of the starting materials is critical to achieving the desired substitution pattern on the final thiadiazole ring.
Caption: Conceptual workflow for the synthesis of this compound via the Hurd-Mori reaction.
Proposed Experimental Protocol (General)
-
Step 1: Hydrazone Formation: The appropriate ketone or aldehyde is reacted with hydrazine or a substituted hydrazine (e.g., tosylhydrazine) in a suitable solvent like ethanol or methanol. The reaction is typically carried out at room temperature or with gentle heating.
-
Step 2: Cyclization (Hurd-Mori Reaction): The isolated hydrazone is dissolved in an inert solvent, such as dichloromethane or toluene. Thionyl chloride is then added dropwise, often at reduced temperatures to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature or heated to reflux to drive the cyclization to completion.
-
Step 3: Work-up and Purification: Upon completion, the reaction is quenched, for example, with water or a bicarbonate solution. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.
Mechanistic Rationale
The Hurd-Mori reaction is understood to proceed through a [4+1] cycloaddition mechanism. The hydrazone provides a four-atom component, and the sulfur atom from the thionating agent acts as the one-atom component.[5] The reaction mechanism involves the formation of an intermediate N-thionylhydrazone, which then undergoes cyclization and subsequent elimination to form the aromatic 1,2,3-thiadiazole ring. The regiochemistry of the final product is determined by the substitution pattern of the initial hydrazone.
Physicochemical and Spectroscopic Characterization
While a comprehensive, publicly available dataset of the physicochemical and spectroscopic properties for this specific compound is limited, data for closely related analogs and general knowledge of the 1,2,3-thiadiazole class of compounds allow for reasonable estimations.
| Property | Value (Estimated or from related compounds) |
| Appearance | Likely a light yellow viscous liquid or low-melting solid[4] |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Stability | Stable under standard laboratory conditions, but may be sensitive to strong acids, bases, and oxidizing agents. |
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the chloromethyl (-CH₂Cl) protons. The chemical shift of this peak would likely be in the range of 4.5-5.0 ppm, deshielded due to the adjacent chlorine atom and the thiadiazole ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring and one for the chloromethyl carbon. The chemical shifts would be influenced by the electronegative chlorine and nitrogen atoms.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 169.03 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Applications in Drug Discovery and Development
The 1,2,3-thiadiazole nucleus is a known pharmacophore, and its derivatives have been investigated for a range of biological activities. The presence of two reactive chloromethyl and chloro substituents on this compound makes it a particularly attractive building block for creating libraries of novel compounds for biological screening.
Potential as a Synthetic Intermediate
The two chlorine atoms on this compound have different reactivities. The chlorine in the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The chlorine directly attached to the thiadiazole ring is less reactive but can still undergo substitution reactions, often under different reaction conditions. This differential reactivity allows for sequential, site-selective modifications.
Sources
The Critical Role of Physicochemical Properties in the Development of Chlorinated Thiadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry. The introduction of chlorine atoms to this scaffold dramatically alters its electronic and steric properties, leading to a diverse range of biological activities, from potent herbicides to promising drug candidates. Understanding the fundamental physicochemical properties of these chlorinated derivatives is paramount for optimizing their synthesis, predicting their behavior in biological systems, and ultimately, designing more efficacious and safer molecules. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the core physicochemical characteristics of chlorinated thiadiazoles, offering field-proven insights into their synthesis, characterization, and the causal relationships that govern their properties.
The Thiadiazole Isomers and the Impact of Chlorination
Thiadiazoles exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. The 1,3,4- and 1,2,4-isomers have garnered the most significant attention due to their synthetic accessibility and broad spectrum of biological activities.
The strategic placement of a chlorine atom on the thiadiazole ring or its substituents introduces several key modifications:
-
Increased Lipophilicity: The non-polar nature of the chlorine atom generally enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes.
-
Electronic Effects: As an electron-withdrawing group, chlorine can significantly influence the electron density of the thiadiazole ring, affecting its reactivity, pKa, and potential for hydrogen bonding.
-
Steric Hindrance: The size of the chlorine atom can introduce steric bulk, influencing the molecule's conformation and its ability to bind to biological targets.
-
Metabolic Stability: The presence of a C-Cl bond can sometimes block sites of metabolic oxidation, potentially increasing the in vivo half-life of the compound.
Synthesis of Chlorinated Thiadiazoles: A Practical Approach
The synthesis of chlorinated thiadiazoles can be broadly categorized into two main strategies: the use of chlorinated starting materials or the direct chlorination of a pre-formed thiadiazole ring.
Synthesis from Chlorinated Precursors
A common and reliable method involves the cyclization of a chlorinated starting material. For instance, the synthesis of 2-amino-5-(substituted)-1,3,4-thiadiazoles often proceeds through the cyclization of a substituted thiosemicarbazide with a chlorinated acid or acid chloride.
Experimental Protocol: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
This protocol is a representative example of synthesizing a chlorinated thiadiazole from a chlorinated precursor.
Materials:
-
4-Chlorobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Cyclization: Carefully add phosphorus oxychloride (excess, ~5-10 equivalents) to the mixture. The reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture at 80-90°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a 10% NaOH solution until a precipitate is formed.
-
Isolation: Filter the precipitate, wash it thoroughly with cold water, and then recrystallize from a suitable solvent like ethanol to obtain the pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride acts as both a dehydrating and chlorinating agent, facilitating the cyclization of the thiosemicarbazide with the carboxylic acid.
-
Pouring onto ice is a crucial step to quench the reaction and to hydrolyze the excess POCl₃ in a controlled manner.
-
Neutralization is necessary to deprotonate the product and induce its precipitation from the aqueous solution.
-
Recrystallization is a standard purification technique to remove any unreacted starting materials or by-products.
Direct Chlorination
Direct chlorination of the thiadiazole ring is also a viable method, although it can sometimes lead to a mixture of products depending on the reaction conditions and the substituents already present on the ring. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The reactivity of the C-H bonds on the thiadiazole ring is influenced by the electron-donating or -withdrawing nature of the existing substituents.
Physicochemical Properties of Chlorinated Thiadiazoles
A thorough understanding of the physicochemical properties is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate and the environmental fate of an agrochemical.
Solubility
The solubility of chlorinated thiadiazoles is a critical parameter that influences their formulation and bioavailability. Generally, these compounds exhibit poor solubility in water and higher solubility in organic solvents. The introduction of a chlorine atom tends to decrease aqueous solubility due to the increase in molecular weight and lipophilicity.
A study on 1,2,4-thiadiazole derivatives revealed that substitution on the phenyl ring significantly decreases solubility.[1] The thermodynamics of the solubility process are influenced by a combination of the energy required to break the crystal lattice (sublimation energy) and the energy released upon solvation of the molecule (hydration/solvation energy).[1]
Table 1: Qualitative Solubility of a Representative Chlorinated Thiadiazole
| Solvent | Solubility |
| Water | Poor |
| Ethanol | Sparingly Soluble |
| Dichloromethane | Soluble |
| Dimethylformamide (DMF) | Freely Soluble |
| Dimethyl sulfoxide (DMSO) | Freely Soluble |
This table provides a general guideline. Actual solubilities will vary depending on the specific compound and temperature.
Lipophilicity (LogP and LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a molecule's ability to cross biological membranes.[2] LogP is the ratio of the concentration of a neutral compound in a lipid phase (typically octanol) to its concentration in an aqueous phase.[2] For ionizable compounds, LogD is used, which takes into account the pH of the aqueous phase and the pKa of the compound.[3]
The addition of a chlorine atom generally increases the LogP value, making the compound more lipophilic. This can be advantageous for membrane permeation but can also lead to increased metabolic breakdown and potential toxicity if the lipophilicity is too high.
Table 2: Calculated Lipophilicity of a Model Chlorinated Thiadiazole
| Compound | Calculated LogP |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | ~2.1 |
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | ~2.8 |
Calculated values are estimations and can vary depending on the software used. Experimental determination is recommended for accurate values.
Acidity and Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH. The nitrogen atoms in the thiadiazole ring are weakly basic. The introduction of an electron-withdrawing chlorine atom is expected to decrease the basicity of the thiadiazole ring, resulting in a lower pKa value for the conjugate acid.
Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2-amino-5-phenyl-1,3,4-thiadiazole reveals that the molecules form dimers through intermolecular hydrogen bonds.[4] These dimers are then arranged in infinite layers.[4] The introduction of a chlorine atom on the phenyl ring can influence the crystal packing through halogen bonding and other non-covalent interactions, which in turn can affect physical properties like melting point and solubility.
Spectroscopic Characterization
The structural elucidation of newly synthesized chlorinated thiadiazoles relies heavily on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of protons on the aromatic rings are influenced by the electron-withdrawing nature of the chlorine atom, typically causing a downfield shift. Protons on the thiadiazole ring, if present, will have characteristic chemical shifts.
-
¹³C NMR: The carbon atom attached to the chlorine atom will show a characteristic chemical shift. The chemical shifts of the carbon atoms in the thiadiazole ring are also diagnostic.
-
-
Infrared (IR) Spectroscopy:
-
The C=N stretching vibration of the thiadiazole ring typically appears in the region of 1600-1500 cm⁻¹.
-
The C-S stretching vibration can be observed in the fingerprint region (around 800-600 cm⁻¹).
-
The C-Cl stretching vibration is usually found in the 800-600 cm⁻¹ region and can sometimes be difficult to assign definitively.
-
-
Mass Spectrometry (MS): The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, resulting in M+ and M+2 peaks in the mass spectrum.
Experimental Workflow: Spectroscopic Characterization
Thermal Stability
The thermal stability of chlorinated thiadiazoles is an important consideration for their storage and formulation. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information. TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, phase transitions, and decomposition. Studies on substituted 1,3,4-thiadiazoles have investigated their thermal behavior, providing insights into their stability.[5]
Conclusion: The Path Forward
The incorporation of chlorine into the thiadiazole scaffold is a powerful strategy for modulating biological activity. A comprehensive understanding of the resulting physicochemical properties is not merely an academic exercise but a critical component of rational drug design and agrochemical development. By carefully considering solubility, lipophilicity, pKa, and structural features, researchers can make more informed decisions in the hit-to-lead and lead optimization phases, ultimately increasing the probability of success in bringing new and effective chlorinated thiadiazole-based products to the market. This guide serves as a foundational resource for navigating the intricate interplay of structure and property in this important class of heterocyclic compounds.
References
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- Surov, A. O., Volkova, T. V., & Perlovich, G. L. (2016). The effect of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and solvation processes in 1-octanol and n-hexane. The Journal of Chemical Thermodynamics, 96, 57-66.
- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1,3,4-Thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576.
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- Karczmarzyk, Z., & Wolska, I. (2006). Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole. Journal of Chemical Crystallography, 36(1), 49-53.
- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to 1,2,4-, 1,3,4-, 1,2,5- and 1,2,3-thiadiazoles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.
- Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896.
- Shen, X. Q., Li, Z. J., & Li, Y. F. (2005). The structures and thermal behaviour of substituted 1,3,4-thiadiazole organic crystals. Journal of Thermal Analysis and Calorimetry, 80(2), 349-353.
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
- Han, X., Yu, Y. L., Hu, Y. S., & Liu, H. L. (2021). 1,3,4-Thiadiazole: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 21(1), 4-21.
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A Technical Guide to the Structure Elucidation of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
This guide provides an in-depth, technical framework for the comprehensive structure elucidation of the novel heterocyclic compound, 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical and scientifically rigorous workflow, from strategic synthesis to definitive spectroscopic confirmation. The methodologies described herein are rooted in established chemical principles, ensuring a self-validating and authoritative approach to confirming the molecular architecture of this target compound.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, and insecticidal properties.[1] The unique electronic and structural features of this five-membered aromatic heterocycle make it a valuable building block in the design of novel therapeutic agents.[2][3] The subject of this guide, this compound (C₃H₂Cl₂N₂S, MW: 169.03 g/mol ), presents an interesting synthetic target with potential for further functionalization at the chloromethyl group, opening avenues for the creation of diverse chemical libraries.[4][5] This guide will detail the necessary steps to synthesize and unequivocally confirm the structure of this compound.
Part 1: Strategic Synthesis via Hurd-Mori Cyclization
A logical and efficient pathway to the 1,2,3-thiadiazole core is the Hurd-Mori synthesis.[1][3][6] This established method involves the cyclization of a hydrazone derivative with thionyl chloride.[1][3] For the synthesis of this compound, a plausible precursor would be the semicarbazone of 1,3-dichloroacetone.
Proposed Synthetic Protocol
-
Formation of the Semicarbazone:
-
Dissolve semicarbazide hydrochloride and sodium acetate in a suitable solvent system (e.g., ethanol/water).
-
Add 1,3-dichloroacetone dropwise to the stirred solution at room temperature.
-
Allow the reaction to proceed for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
The resulting semicarbazone precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Hurd-Mori Cyclization:
-
Suspend the dried semicarbazone in an excess of thionyl chloride (SOCl₂).
-
Heat the mixture under reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
After completion, carefully evaporate the excess thionyl chloride under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
Diagram of Proposed Synthesis
Sources
Navigating the Toxicological Landscape of Chloromethyl Thiadiazole Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Double-Edged Sword of Reactivity
Chloromethyl thiadiazole compounds represent a class of heterocyclic molecules with significant potential in medicinal chemistry and other industrial applications. The thiadiazole ring itself is a versatile scaffold, known for a wide range of biological activities. However, the incorporation of a chloromethyl group introduces a structural alert—a feature that suggests potential toxicity. This guide provides a comprehensive exploration of the toxicological considerations essential for the safe handling and development of these compounds. We will delve into the mechanistic underpinnings of their toxicity, outline robust methodologies for their toxicological evaluation, and offer insights into their metabolic fate. The inherent reactivity of the chloromethyl group, a potent electrophile, is central to both the desired bioactivity and the potential toxicity of these molecules, making a thorough toxicological assessment paramount.
Section 1: The Chemistry of Concern - Understanding the Chloromethyl Toxicophore
The primary driver of toxicity in chloromethyl thiadiazole compounds is the chloromethyl group's propensity to act as an alkylating agent.[1] The electronegative chlorine atom withdraws electron density from the adjacent methylene carbon, rendering it electrophilic and susceptible to nucleophilic attack by biological macromolecules.[2] This reactivity is the cornerstone of their toxicological profile.
Mechanism of Action: Alkylation of Biological Nucleophiles
Alkylating agents exert their effects by covalently bonding to nucleophilic sites in cells.[3][4] For chloromethyl thiadiazoles, the primary targets are DNA, RNA, and proteins.[1][3]
-
DNA Alkylation: The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA are prime targets for alkylation. This can lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, leading to mutations, chromosomal damage, and ultimately, cell death.[3] This is the basis for the suspected genotoxicity of these compounds.[5]
-
Protein Alkylation: Nucleophilic amino acid residues, such as cysteine (thiol group) and histidine (imidazole ring), can be alkylated. This can alter protein structure and function, leading to enzyme inhibition and disruption of cellular signaling pathways.
-
Glutathione Depletion: The cellular antioxidant glutathione (GSH) is a key nucleophile involved in the detoxification of electrophilic compounds.[6] The reaction of chloromethyl thiadiazoles with GSH can lead to its depletion, increasing oxidative stress and rendering the cell more susceptible to damage.[3]
Figure 1: Mechanism of toxicity for chloromethyl thiadiazole compounds.
Section 2: A Framework for Toxicological Assessment
A tiered approach to toxicological testing is crucial to characterize the hazard profile of chloromethyl thiadiazole compounds. This should encompass acute toxicity, genotoxicity, and metabolism studies.
Acute Toxicity Assessment
The initial characterization of a compound's toxicity involves determining its acute effects after a single exposure. Safety Data Sheets (SDS) for compounds like 2-chloro-5-(chloromethyl)thiazole consistently indicate a significant acute toxicity profile.[5][7][8]
Hazard Classifications for 2-Chloro-5-(chloromethyl)thiazole: [5][7][8]
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 2/3 | Toxic/Fatal in contact with skin |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction |
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)
This protocol provides a stepwise procedure to estimate the LD50 (the dose lethal to 50% of the test population) and identify signs of toxicity.
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females are typically used.
-
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.
-
Dose Formulation: The test compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).
-
Dosing: A single oral dose is administered to a group of animals (typically 3) at a starting dose level selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the number of mortalities at different dose levels.
Genotoxicity Evaluation
Given the alkylating nature of the chloromethyl group, assessing the genotoxic potential is critical. The classification of 2-chloro-5-(chloromethyl)thiazole as "Suspected of causing genetic defects" (Germ cell mutagenicity, Category 2) underscores this concern.[5]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.
-
Tester Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used. These mutations render the bacteria unable to synthesize histidine (his-).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic in vivo metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the chloromethyl thiadiazole compound in the presence and absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Figure 2: Workflow for the Ames Test.
Section 3: Metabolic Fate and Detoxification
Understanding the metabolic fate of chloromethyl thiadiazole compounds is crucial for a comprehensive toxicological assessment. The body possesses detoxification pathways to neutralize reactive electrophiles.
Anticipated Metabolic Pathways
Based on the metabolism of structurally similar compounds, a primary metabolic pathway for chloromethyl thiadiazoles is likely conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[6][9]
A study on 2-acetamido-4-chloromethylthiazole in rats revealed the formation of a mercapturic acid derivative as a major metabolite.[9] Mercapturic acids are the final products of GSH conjugation and are excreted in the urine. This pathway represents a detoxification mechanism, as the highly reactive chloromethyl group is neutralized by the nucleophilic thiol group of GSH.
Other potential metabolic transformations could involve oxidation of the thiadiazole ring or the chloromethyl group, catalyzed by cytochrome P450 enzymes.[10][11] However, the high reactivity of the chloromethyl group suggests that GSH conjugation is likely a predominant and rapid metabolic route.
Sources
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 11. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole for Structure-Activity Relationship (SAR) Studies
Introduction: The 1,2,3-Thiadiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,2,3-thiadiazole ring system is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, antitumor, and antifungal properties.[1][2] The unique electronic properties and structural features of this heterocycle make it an attractive scaffold for the development of novel therapeutic agents.[1] Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical structure modifications impact biological activity, guiding the design of more potent and selective drug candidates.[1]
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is a versatile building block for SAR studies due to its two distinct reactive sites: a chloromethyl group at the C4 position, amenable to nucleophilic substitution, and a chloro group at the C5 position, which can participate in cross-coupling reactions. This dual functionality allows for the systematic introduction of a diverse range of substituents at two different vectors of the thiadiazole core, enabling a thorough exploration of the chemical space around the scaffold.
This guide provides detailed application notes and protocols for the selective derivatization of this compound, offering researchers a practical framework for generating compound libraries for SAR studies. We will delve into the strategic considerations for achieving selective modifications at each position and provide step-by-step experimental procedures.
Strategic Considerations for Selective Derivatization
The key to successfully utilizing this compound in SAR studies lies in the ability to selectively modify one reactive site while leaving the other intact. The chloromethyl group, being a benzylic-like halide, is highly susceptible to classical SN2 reactions with a variety of nucleophiles. In contrast, the chloro group at the 5-position is attached to an aromatic ring and is therefore less reactive towards traditional nucleophilic substitution but is an excellent handle for palladium-catalyzed cross-coupling reactions. This difference in reactivity forms the basis for our selective derivatization strategy.
Generally, nucleophilic substitution at the chloromethyl group can be achieved under milder conditions, which are unlikely to affect the 5-chloro position. Conversely, the conditions required for palladium-catalyzed cross-coupling at the 5-chloro position are typically harsh enough that a pre-existing, more nucleophilic group introduced at the C4 position might require protection or could lead to side reactions if not chosen carefully. Therefore, the general strategy involves derivatization at the C4-chloromethyl position first, followed by modification at the C5-chloro position.
Caption: General workflow for the sequential derivatization of this compound.
PART 1: Derivatization of the C4-Chloromethyl Group via Nucleophilic Substitution
The chloromethyl group at the C4 position is the more reactive site for nucleophilic attack. This allows for the introduction of a wide variety of functional groups, including amines, ethers, thioethers, and azides, under relatively mild conditions.
Protocol 1.1: Synthesis of 4-(Aminomethyl)-5-chloro-1,2,3-thiadiazole Derivatives
This protocol describes the general procedure for the reaction of this compound with primary or secondary amines to yield the corresponding 4-(aminomethyl) derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.5 equivalents)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add the desired amine (2.2 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture can be heated to 50-60 °C.
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-(aminomethyl)-5-chloro-1,2,3-thiadiazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Excess Amine and Base: Using an excess of the amine and a base like potassium carbonate or triethylamine is crucial to drive the reaction to completion and to neutralize the HCl generated during the reaction, preventing potential side reactions.
-
Solvent Choice: Acetonitrile and DMF are excellent polar aprotic solvents for SN2 reactions, effectively solvating the ions involved without interfering with the nucleophile.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any remaining base, salts, and water-soluble impurities.
Protocol 1.2: Synthesis of 4-(Alkoxymethyl)-5-chloro-1,2,3-thiadiazole Derivatives
This protocol outlines the synthesis of ether derivatives by reacting this compound with alcohols in the presence of a base.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol) (as solvent or in excess)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the desired alcohol (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to obtain the desired 4-(alkoxymethyl)-5-chloro-1,2,3-thiadiazole derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Trustworthiness and Self-Validation:
-
The formation of the alkoxide with a strong base like NaH is a well-established and reliable method. The evolution of hydrogen gas upon addition of the alcohol provides a visual confirmation of the alkoxide formation.
-
The reaction progress can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.
| Derivative Type | Nucleophile | Typical Conditions | Expected Yield Range |
| Amines | R¹R²NH | K₂CO₃, CH₃CN, RT to 60°C | 60-90% |
| Alcohols | R-OH | NaH, THF, 0°C to RT | 50-85% |
| Thiols | R-SH | Cs₂CO₃, DMF, RT | 70-95% |
| Azide | NaN₃ | DMF, 50°C | >90% |
| Yields are indicative and may vary depending on the specific substrate and reaction scale. |
PART 2: Derivatization of the C5-Chloro Group via Palladium-Catalyzed Cross-Coupling
With the C4-position functionalized, the C5-chloro group can be modified using a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of the compound library. General protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided below. These protocols are based on established methods for similar halogenated heterocycles and may require optimization for specific substrates.[3]
Caption: Palladium-catalyzed cross-coupling reactions at the C5-position.
Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1,2,3-thiadiazole Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4]
Materials:
-
4-Substituted-5-chloro-1,2,3-thiadiazole
-
Arylboronic acid or ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 4-substituted-5-chloro-1,2,3-thiadiazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-aryl derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-1,2,3-thiadiazole Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6]
Materials:
-
4-Substituted-5-chloro-1,2,3-thiadiazole
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine) (as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the 4-substituted-5-chloro-1,2,3-thiadiazole (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF (0.1 M) and triethylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C for 6-18 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 5-alkynyl derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-1,2,3-thiadiazole Derivatives
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3]
Materials:
-
4-Substituted-5-chloro-1,2,3-thiadiazole
-
Amine (primary or secondary) (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., XPhos, 3 mol%), and base (e.g., NaOt-Bu, 1.5 eq) to a Schlenk flask.
-
Add the 4-substituted-5-chloro-1,2,3-thiadiazole (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene (0.1 M).
-
Seal the flask and heat the mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to afford the 5-amino derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Coupling Reaction | Reagents | Catalyst/Ligand System | Typical Conditions |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Dioxane/H₂O, 80-100°C |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | TEA, THF, RT-60°C |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu, Toluene, 80-110°C |
| Conditions and catalyst systems may require optimization for specific substrates. |
Characterization of Derivatives
All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Conclusion
This compound is a highly valuable scaffold for generating diverse chemical libraries for SAR studies. The distinct reactivity of the C4-chloromethyl and C5-chloro groups allows for a strategic and selective derivatization approach. By first employing nucleophilic substitution at the more reactive chloromethyl position, followed by palladium-catalyzed cross-coupling at the chloro position, researchers can systematically explore the structure-activity landscape of this important heterocyclic core. The protocols provided herein offer a solid starting point for these synthetic efforts, though optimization for specific substrates is often necessary.
References
-
Shafiee, G., & Chavoshi, H. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Appl. Sci., 11(12), 5742. [Link]
- Demir, A. S., & Sirit, A. (2021). Thiadiazoles and Their Properties. ISRES Publishing.
-
Lopes, J., et al. (2025). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. J. Org. Chem.[Link]
-
Organic Chemistry Portal. (2016). Synthesis of 1,2,3-thiadiazoles. [Link]
-
Gomha, S. M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. [Link]
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Baryshnikov, A. T., et al. (2025). Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thiadiazoles. [Link]
-
Li, J., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9058. [Link]
-
Sheremetev, A. B., et al. (2025). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][3][7]thiadiazole) 1 with morpholine. ResearchGate. [Link]
- Google Patents. (1971).
- Al-Tel, T. H., et al. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 78(6), 1531-1538.
- Flegeau, E., et al. (2006). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Tetrahedron, 62(44), 10343-10352.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Koutentis, P. A. (2005). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346-359. [Link]
-
Al-Soud, Y. A., et al. (2009). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]
-
Al-Masoudi, N. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
- Koutentis, P. A., & Constantinides, C. P. (2006). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Tetrahedron, 62(44), 10353-10359.
- Sreeshma, S., & Gouri, C. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 8969-8981.
- Bakulev, V. A., et al. (2014). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 12(30), 5581-5592.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- de Oliveira, C. S., et al. (2008). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. Journal of Crystal Growth, 310(7-9), 1836-1842.
- Li, J., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9058.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
- Jadhav, S. D., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
- da Silva, A. B., et al. (2016). Synthesis of 5-Organotellanyl-1H-1,2,3-triazoles: Functionalization of the 5-Position Scaffold by the Sonogashira Cross-Coupling Reaction. The Journal of Organic Chemistry, 81(19), 9094-9104.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 17(10), 11623-11654.
- Sadowski, B., et al. (2023). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 28(13), 5081.
- Al-Ghorbani, M., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4443.
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Application Notes and Protocols for the Evaluation of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as a Plant Defense Activator
For: Researchers, scientists, and drug development professionals in plant science and agriculture.
Introduction: The Role of 1,2,3-Thiadiazoles in Plant Immunity
In the continuous co-evolutionary battle between plants and pathogens, plants have developed a sophisticated innate immune system. A key component of this system is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism that is activated throughout the plant following an initial localized pathogen attack. The signaling molecule salicylic acid (SA) is a central player in the induction of SAR.
Chemical compounds known as plant defense activators can trigger SAR, thereby protecting plants from a wide range of diseases without exerting direct antimicrobial activity. This mode of action is advantageous as it is less prone to the development of pathogen resistance. Among the various classes of synthetic plant activators, 1,2,3-thiadiazole derivatives have demonstrated significant potential. A notable example is Tiadinil (TDL), or N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, which is used commercially to control rice blast. TDL is known to act downstream of the salicylic acid pathway to prime the plant's defense responses.
This document provides a comprehensive guide for the investigation of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as a putative plant defense activator. While specific research on this particular compound is limited, its structural similarity to other active 1,2,3-thiadiazoles suggests a high probability of it functioning through the SAR pathway. The following protocols are designed to rigorously test this hypothesis and characterize its efficacy and mode of action.
Postulated Mechanism of Action
Based on the known activity of related 1,2,3-thiadiazole compounds, it is hypothesized that this compound functions as a plant defense activator by inducing the Systemic Acquired Resistance (SAR) pathway. This is likely achieved by acting downstream of salicylic acid (SA) accumulation, leading to the expression of pathogenesis-related (PR) genes and the potentiation of defense responses upon pathogen challenge.
Caption: Postulated signaling pathway for this compound.
Experimental Workflow for Evaluation
A systematic approach is crucial for the comprehensive evaluation of a novel plant defense activator. The following workflow outlines the key experimental stages, from initial dose-response studies to in-depth mechanistic analysis.
Caption: A structured workflow for evaluating a putative plant defense activator.
Detailed Protocols
Protocol 1: Preparation of this compound Solutions
Objective: To prepare stock and working solutions of the test compound for application to plants.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Tween® 20 or Silwet L-77 (surfactant)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a small volume of DMSO. Note: Due to the chlorinated nature of the compound, it is likely to have low aqueous solubility, making DMSO a suitable initial solvent.
-
Transfer the dissolved compound to a volumetric flask and bring to the final volume with DMSO. Mix thoroughly.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare the desired final concentrations by diluting the stock solution in sterile deionized water containing a surfactant (e.g., 0.02% v/v Tween® 20). The surfactant aids in the uniform spreading of the solution on the leaf surface.
-
A mock control solution should be prepared with the same concentration of DMSO and surfactant as the highest concentration of the test compound.
-
Protocol 2: Dose-Response and Phytotoxicity Assay
Objective: To determine the optimal, non-phytotoxic concentration range of this compound for subsequent efficacy trials.
Materials:
-
Test plants (e.g., Arabidopsis thaliana, tobacco, or the crop of interest) at a suitable growth stage (e.g., 4-6 true leaves).
-
Working solutions of this compound at a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
-
Mock control solution.
-
Foliar spray bottles.
-
Growth chamber with controlled environmental conditions.
Procedure:
-
Grow plants under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Randomly assign plants to different treatment groups, including the mock control. A minimum of 5-10 replicate plants per treatment is recommended.
-
Apply the working solutions as a foliar spray until the leaves are thoroughly wetted. Ensure even coverage of all aerial parts of the plants.
-
Return the plants to the growth chamber.
-
Observe the plants daily for 7-10 days for any signs of phytotoxicity, such as chlorosis, necrosis, stunting, or leaf curling.
-
Record the percentage of plants showing phytotoxic symptoms and the severity of the symptoms for each concentration.
| Concentration | Number of Plants | Phytotoxicity Observed (%) | Severity (0-4 Scale) |
| Mock | 10 | 0 | 0 |
| 1 µM | 10 | 0 | 0 |
| 10 µM | 10 | 0 | 0 |
| 50 µM | 10 | 0 | 0 |
| 100 µM | 10 | 10 | 1 |
| 250 µM | 10 | 40 | 2 |
| 500 µM | 10 | 80 | 3 |
| 1 mM | 10 | 100 | 4 |
| 0 = no symptoms, 1 = slight chlorosis, 2 = moderate chlorosis/slight necrosis, 3 = severe necrosis, 4 = plant death. |
Data Interpretation: The highest concentration that does not cause significant phytotoxicity should be selected for subsequent efficacy experiments.
Protocol 3: Pathogen Challenge Assay
Objective: To evaluate the efficacy of this compound in protecting plants against a specific pathogen.
Materials:
-
Test plants grown to the appropriate stage.
-
Optimal, non-phytotoxic concentration of this compound as determined in Protocol 2.
-
Mock control solution.
-
A known plant pathogen (e.g., a fungal spore suspension or bacterial cell suspension at a pre-determined concentration).
-
Growth chamber with conditions suitable for disease development.
-
Disease severity rating scale.
Procedure:
-
Treat a set of plants with the optimal concentration of the test compound and another set with the mock solution as described in Protocol 2.
-
After a specific time interval to allow for the induction of resistance (typically 2-4 days), inoculate both sets of plants with the pathogen. Inoculation methods will vary depending on the pathogen (e.g., foliar spray, wound inoculation).
-
Place the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection.
-
Transfer the plants back to the growth chamber.
-
Monitor the development of disease symptoms over time (e.g., 5-14 days post-inoculation).
-
Assess disease severity at regular intervals using a pre-defined rating scale.
| Treatment | Disease Severity Index (DSI) | Percent Disease Control (%) |
| Mock | 3.8 | 0 |
| This compound | 1.2 | 68.4 |
| *DSI can be calculated based on a 0-5 scale where 0=no symptoms and 5=severe symptoms. Percent Disease Control = [(DSI_mock - DSI_treated) / DSI_mock] x 100. |
Protocol 4: Analysis of Pathogenesis-Related (PR) Gene Expression by RT-qPCR
Objective: To determine if this compound induces the expression of defense-related genes.
Materials:
-
Plant leaf tissue collected at various time points after treatment with the test compound or mock solution.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for target PR genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., Actin or Ubiquitin).
-
Real-time PCR system.
Procedure:
-
Sample Collection: Collect leaf samples at 0, 24, 48, and 72 hours post-treatment. Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen leaf tissue using a commercial kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and gene-specific primers.
-
Perform the qPCR in a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.
-
| Gene | Fold Change (24h) | Fold Change (48h) | Fold Change (72h) |
| PR-1 | 15.2 | 25.6 | 18.3 |
| PR-2 | 8.7 | 12.1 | 9.5 |
| PR-5 | 10.3 | 15.8 | 11.2 |
| *Fold change is relative to the mock-treated control at the same time point. |
Protocol 5: Quantification of Salicylic Acid (SA) by HPLC
Objective: To determine if the defense-inducing activity of this compound is associated with an accumulation of endogenous salicylic acid.
Materials:
-
Plant leaf tissue collected at various time points post-treatment.
-
Liquid nitrogen.
-
Extraction buffer (e.g., 90% methanol).
-
Internal standard (e.g., o-anisic acid).
-
Solvents for phase partitioning (e.g., ethyl acetate, hexane).
-
Nitrogen gas supply for evaporation.
-
HPLC system with a fluorescence or UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase (e.g., acetonitrile, water, and acetic acid).
Procedure:
-
Sample Extraction:
-
Homogenize frozen leaf tissue in extraction buffer.
-
Add an internal standard.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Phase Partitioning and Purification:
-
Acidify the supernatant and partition against ethyl acetate.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Resuspend the dried extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the compounds on a C18 column using an isocratic or gradient elution.
-
Detect and quantify SA based on its retention time and peak area relative to the internal standard and a standard curve.
-
| Treatment | Time Post-Treatment (h) | Salicylic Acid (ng/g FW) |
| Mock | 24 | 50.2 ± 5.1 |
| Mock | 48 | 55.8 ± 6.3 |
| Test Compound | 24 | 52.5 ± 4.8 |
| Test Compound | 48 | 58.1 ± 7.2 |
| *FW = Fresh Weight. The lack of a significant increase in SA levels would support the hypothesis that the compound acts downstream of SA accumulation. |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a plant defense activator. Successful outcomes from these experiments, particularly the induction of disease resistance and the upregulation of PR genes without a corresponding increase in salicylic acid levels, would provide strong evidence for its mode of action within the SAR pathway.
Further research could delve into the specific molecular targets of this compound, its spectrum of efficacy against a broader range of pathogens, and its performance in field conditions. Such studies will be crucial in determining the potential of this compound as a novel crop protection agent.
References
-
The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. (URL: [Link])
-
Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis. (URL: [Link])
-
Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana. (URL: [Link])
-
Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem. (URL: [Link])
-
How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population. (URL: [Link])
-
The rating scales for measuring disease resistance to fungal pathogens (modified from Kusdiana et al. 2020). (URL: [Link])
-
Making and applying foliar fertiliser and pesticide solutions. (URL: [Link])
Application Notes & Protocols: A Guide to the Synthesis of Novel Strobilurin Analogues Using 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
This guide provides an in-depth exploration of the synthesis of novel strobilurin analogues, leveraging the unique properties of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as a key building block. Designed for researchers, medicinal chemists, and professionals in agrochemical development, this document outlines the scientific rationale, detailed synthetic protocols, and characterization methods for creating next-generation fungicides.
Introduction: The Evolving Landscape of Strobilurin Fungicides
Strobilurin fungicides are a critical class of agrochemicals, renowned for their broad-spectrum activity against a wide range of plant pathogenic fungi.[1] Their mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which ultimately disrupts the production of ATP and halts fungal growth.[2] The first commercial strobilurins, such as Azoxystrobin and Kresoxim-methyl, revolutionized crop protection in the 1990s.
However, the extensive use of these site-specific fungicides has led to the emergence of resistant fungal strains, necessitating the continuous development of new analogues.[2] A prominent strategy in modern fungicide design is the incorporation of diverse heterocyclic moieties to enhance biological activity, broaden the fungicidal spectrum, and overcome resistance. The 1,2,3-thiadiazole ring, in particular, has been identified as a valuable pharmacophore that can significantly improve the efficacy of strobilurin-based compounds.[3][4][5]
This document provides a comprehensive guide to a synthetic route for novel strobilurin analogues, utilizing this compound as a versatile precursor to introduce the beneficial thiadiazole moiety.
The Key Reagent: this compound
The successful synthesis of these novel analogues hinges on the properties and reactivity of this compound.
Chemical Structure:
Caption: Structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 88127-85-9 | [6][7] |
| Molecular Formula | C₃H₂Cl₂N₂S | [6] |
| Molecular Weight | 169.03 g/mol | [6] |
| Boiling Point | 249.5±48.0 °C (Predicted) | [7] |
| Density | 1.609±0.06 g/cm³ (Predicted) | [7] |
Reactivity and Handling: The primary site of reactivity for the intended synthesis is the chloromethyl group at the 4-position of the thiadiazole ring. This group is an excellent electrophile, making it susceptible to nucleophilic substitution by phenoxides or other suitable nucleophiles from the strobilurin pharmacophore. The compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthetic Strategy and Mechanistic Rationale
The core of the synthetic strategy involves a nucleophilic substitution reaction to couple the this compound with a pre-synthesized strobilurin pharmacophore, typically a substituted phenol.
Rationale: The introduction of the 1,2,3-thiadiazole moiety is a deliberate design choice aimed at enhancing the biological activity of the resulting strobilurin analogue.[3][4] This heterocyclic system can act as a bioisostere for other aromatic rings found in existing fungicides, potentially leading to improved binding affinity with the target enzyme. Furthermore, the presence of additional chlorine and nitrogen atoms can modulate the electronic properties and metabolic stability of the molecule.
Overall Synthetic Workflow:
Caption: General workflow for the synthesis of thiadiazole-containing strobilurin analogues.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis of a novel strobilurin analogue.
Part A: Synthesis of the Strobilurin Pharmacophore Intermediate
The synthesis of the strobilurin pharmacophore can vary widely depending on the desired final structure. For this example, we will assume the availability of a suitable substituted phenol, such as (E)-methyl 2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate, which can be synthesized according to established literature procedures.
Part B: Coupling of this compound with the Phenolic Intermediate
This protocol details the key etherification step.
Materials and Equipment:
-
(E)-methyl 2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol intermediate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve the reactants. The choice of solvent may depend on the solubility of the starting materials.
-
Addition of Thiadiazole Reagent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux (for acetone) or to 60-80 °C (for DMF). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure strobilurin analogue.
Part C: Characterization of the Final Product
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the strobilurin backbone, the methoxy groups, and a characteristic singlet for the methylene bridge (-CH₂-) connecting the thiadiazole ring to the ether oxygen. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the thiadiazole ring and the strobilurin pharmacophore. |
| Mass Spec (ESI-MS) | A molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the target compound. |
| FT-IR | Characteristic absorption bands for C=O (ester), C=N, C-O-C (ether), and aromatic C-H stretching vibrations. |
Fungicidal Activity of 1,2,3-Thiadiazole Strobilurin Analogues
The introduction of the 1,2,3-thiadiazole moiety has been shown to significantly enhance the fungicidal activity of strobilurin analogues.[3][4]
Table of Comparative Fungicidal Activity (EC₅₀ in µg/mL):
| Compound | Gibberella zeae | Sclerotinia sclerotiorum | Rhizoctonia cerealis | Reference |
| Analogue 8a * | 2.68 | 0.44 | 0.01 | [3][4] |
| Azoxystrobin | >50 | 0.06 | 0.16 | [3][4] |
| Kresoxim-methyl | 15.12 | 1.13 | 1.15 | [3][4] |
*Analogue 8a is a representative strobilurin derivative containing a 1,2,3-thiadiazole moiety, as reported in the cited literature.[3][4]
As the data indicates, the thiadiazole-containing analogue 8a exhibited excellent activity against Gibberella zeae and Rhizoctonia cerealis, in some cases surpassing the efficacy of commercial standards like Azoxystrobin and Kresoxim-methyl.[3][4] This underscores the potential of this chemical scaffold in developing new and more effective fungicides.
Conclusion
The synthetic pathway detailed in these application notes provides a robust and efficient method for the synthesis of novel strobilurin analogues incorporating a 1,2,3-thiadiazole ring. The use of this compound as a key building block offers a straightforward approach to creating a new generation of fungicides with potentially enhanced activity and a broader spectrum of control against critical plant pathogens. The promising biological data for related compounds suggests that this is a fruitful area for further research and development in the agrochemical industry.
References
-
Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates. ResearchGate. [Link]
-
Synthesis and Biological Activities of Some Novel Strobilurin Derivatives Containing 1,2,4-Triazole Moiety. Journal of Heterocyclic Chemistry. [Link]
-
A new approach for the synthesis of strobilurin fungicide analogues. CSIR-NIScPR Online Periodicals Repository. [Link]
-
Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. MDPI. [Link]
-
Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. National Institutes of Health. [Link]
-
structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. [Link]
-
Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Semantic Scholar. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. This compound, 97%, 97 | 88127-85-9 [chemicalbook.com]
Application Note & Protocols: Synthesis of Novel Insecticide Candidates from 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
Abstract
The persistent challenge of insecticide resistance and the growing demand for environmentally benign pest management solutions necessitate the exploration of novel chemical scaffolds. Heterocyclic compounds, particularly those containing the 1,2,3-thiadiazole moiety, have shown a wide array of biological activities, including potent insecticidal properties.[1][2] This application note provides a comprehensive guide for the synthesis of a library of novel insecticide candidates starting from the versatile building block, 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole. We present detailed, step-by-step protocols for the derivatization of this scaffold via nucleophilic substitution at the highly reactive chloromethyl group, enabling the generation of diverse thioether and amine analogues. Furthermore, this guide includes protocols for the characterization of synthesized compounds and a standardized bioassay for evaluating insecticidal activity, providing a complete workflow from synthesis to preliminary screening.
Introduction: The Rationale for 1,2,3-Thiadiazole Scaffolds in Agrochemicals
The development of new classes of insecticides is critical for modern agriculture to overcome the prevalence of insect strains resistant to existing commercial products. Thiadiazole-based compounds have emerged as a "privileged scaffold" in medicinal and agrochemical research due to their unique electronic properties, metabolic stability, and capacity for diverse functionalization.[3][4] The 1,2,3-thiadiazole isomer, in particular, has been incorporated into molecules exhibiting significant insecticidal, antifungal, and antiviral activities.[1][2][5]
The starting material, this compound, is an ideal precursor for generating a chemical library for high-throughput screening. Its key features are:
-
An Electrophilic Methylene Group: The chloromethyl (-CH₂Cl) group is highly activated towards bimolecular nucleophilic substitution (Sₙ2) reactions, allowing for the straightforward introduction of a wide range of functional groups.[6][7]
-
A Modifiable Chloro Group: The chloro (-Cl) substituent on the thiadiazole ring offers a secondary site for potential downstream modifications, such as cross-coupling reactions, to further refine biological activity.
-
A Rigid Heterocyclic Core: The thiadiazole ring acts as a rigid core to orient the appended substituents in defined spatial arrangements, which is crucial for specific interactions with biological targets.
This guide focuses on leveraging the reactivity of the chloromethyl group to synthesize novel thioether and amine derivatives, which are common motifs in biologically active molecules.
Core Synthetic Strategy & Workflow
The primary synthetic route involves the Sₙ2 reaction between the electrophilic this compound and a variety of nucleophiles (Nu⁻). This strategy allows for the rapid generation of a library of analogues where the 'R' group can be systematically varied to probe the structure-activity relationship (SAR).
The general workflow is depicted below. The initial synthesis step is followed by purification, comprehensive structural characterization, and finally, biological evaluation to identify promising insecticidal leads.
Caption: General workflow from synthesis to lead identification.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents are toxic and/or corrosive; handle with care.
Protocol 1: Synthesis of 4-(((Aryl/Alkyl)thio)methyl)-5-chloro-1,2,3-thiadiazole Derivatives (Thioethers)
This protocol describes the reaction of this compound with various thiols. The reaction proceeds via an Sₙ2 mechanism where the thiolate anion, generated in situ by a mild base, displaces the chloride atom.
Rationale for Experimental Choices:
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF) are excellent polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.
-
Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive base sufficient to deprotonate the thiol to its more nucleophilic thiolate form. It is easily removed by filtration after the reaction.
-
Temperature: The reaction is typically performed at room temperature. Gentle heating (40-50 °C) may be required for less reactive or sterically hindered thiols to increase the reaction rate.
Step-by-Step Methodology:
-
To a stirred solution of the desired thiol (1.1 mmol) in acetonitrile (15 mL), add potassium carbonate (1.5 mmol, 207 mg).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the thiolate salt.
-
Add a solution of this compound (1.0 mmol, 169 mg) in acetonitrile (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure thioether product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-(((Aryl/Alkyl)amino)methyl)-5-chloro-1,2,3-thiadiazole Derivatives (Amines)
This protocol details the synthesis of secondary or tertiary amines by reacting the starting material with primary or secondary amines, respectively. A base is used to scavenge the HCl byproduct.
Rationale for Experimental Choices:
-
Base: Triethylamine (Et₃N) is a soluble organic base that effectively neutralizes the HCl generated during the reaction, forming triethylammonium chloride, which can often be removed during workup.
-
Stoichiometry: A slight excess of the amine nucleophile (1.2-1.5 equivalents) is often used to ensure complete consumption of the chloromethyl starting material. For valuable amines, a 1:1 stoichiometry with 2 equivalents of a non-nucleophilic base can be used.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are suitable solvents that are unreactive towards the reactants.
Step-by-Step Methodology:
-
Dissolve the desired primary or secondary amine (1.2 mmol) and triethylamine (1.5 mmol, 0.21 mL) in dichloromethane (15 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of this compound (1.0 mmol, 169 mg) in dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM (20 mL) and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Insecticidal Activity Screening
This protocol provides a standardized leaf-dip bioassay method, widely used for evaluating the insecticidal efficacy of new compounds against lepidopteran pests like the cotton leafworm (Spodoptera littoralis).[8][9]
Caption: Workflow for the leaf-dip insecticidal bioassay.
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of each synthesized compound in acetone (e.g., 1000 mg/L). Create a series of dilutions (e.g., 250, 100, 50, 25, 10 mg/L) using distilled water containing 0.1% Tween-80 as a surfactant to ensure even spreading.
-
Leaf Treatment: Cut fresh castor bean or cotton leaves into discs (approx. 5 cm diameter). Dip each disc into a test solution for 10-15 seconds. A control disc should be dipped in the 0.1% Tween-80 solution without any test compound.
-
Drying: Place the treated leaf discs on a wire rack and allow them to air dry completely.
-
Inoculation: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce 10 third-instar larvae of Spodoptera littoralis into each dish.
-
Incubation: Seal the petri dishes and incubate them at 25±1 °C with a 12:12 hour light:dark cycle.
-
Mortality Assessment: Record the number of dead or moribund larvae after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the median lethal concentration (LC₅₀) values using Probit analysis software.
Data Presentation and Interpretation
Results from the synthesis and biological screening should be tabulated to facilitate comparison and the development of structure-activity relationships (SAR).
Table 1: Synthesis Yields and Insecticidal Activity of Thiadiazole Derivatives
| Compound ID | R-Group (from Nucleophile) | Synthesis Yield (%) | LC₅₀ (mg/L) vs. S. littoralis (48h) |
| TDZ-S1 | 4-Chlorophenyl- | 85 | 15.2 |
| TDZ-S2 | 4-Methoxyphenyl- | 88 | 45.8 |
| TDZ-S3 | 2,4-Dichlorophenyl- | 79 | 9.7 |
| TDZ-N1 | Morpholino- | 91 | 75.3 |
| TDZ-N2 | N-Methylpiperazino- | 84 | 62.1 |
| TDZ-N3 | 4-Fluoroanilino- | 75 | 22.5 |
| Control | Chlorpyrifos | - | 1.8 |
(Note: Data are hypothetical and for illustrative purposes only.)
Interpreting the Data (SAR Insights): From the hypothetical data in Table 1, initial SAR conclusions can be drawn. For instance, within the thioether series (TDZ-S1 to S3), the presence of electron-withdrawing groups (e.g., -Cl) on the phenyl ring appears to enhance insecticidal activity (compare TDZ-S3 and TDZ-S1 to TDZ-S2).[10] The thioether derivatives generally show higher potency than the amine derivatives (TDZ-N series). Such insights are crucial for guiding the design of the next generation of compounds, a process known as rational drug design.[3]
Conclusion
The this compound scaffold provides a robust and versatile starting point for the development of novel insecticides. The protocols detailed in this application note offer reliable and reproducible methods for synthesizing diverse libraries of thioether and amine derivatives. By combining these synthetic protocols with the standardized bioassay, research and development teams can efficiently generate, screen, and identify promising new lead compounds for further optimization in the ongoing effort to secure global food production.
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.[Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. Springer Nature.[Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Hindawi.[Link]
-
Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. PubMed.[Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.[Link]
-
Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. ResearchGate.[Link]
-
Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Royal Society of Chemistry.[Link]
-
Nucleophilic Substitution Reactions by Electron Transfer. ACS Publications.[Link]
-
Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. National Institutes of Health.[Link]
-
Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior against medulloblastoma cells. ScienceDirect.[Link]
-
Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub.[Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.[Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Institutes of Health.[Link]
-
Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? MDPI.[Link]
-
Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate.[Link]
-
Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions. Taylor & Francis Online.[Link]
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- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of Chlorinated Thiadiazole Intermediates
Welcome to the technical support center for the purification of chlorinated thiadiazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable heterocyclic compounds. My goal is to provide you with not just protocols, but also the underlying principles and troubleshooting strategies honed from years of experience in the field.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when planning the purification of a chlorinated thiadiazole intermediate.
Q1: What are the most common impurities I should expect in my crude chlorinated thiadiazole?
A1: The impurities in your crude product are intrinsically linked to the synthetic route employed. Common sources include unreacted starting materials, excess reagents, and byproducts from side reactions. For instance, syntheses involving sulfur chlorides (SCl₂) or sulfur monochloride (S₂Cl₂) can lead to mixtures of mono- and di-halogenated thiadiazoles.[1] Reactions using thionyl chloride (SOCl₂) might leave residual sulfur-containing species. In many cyclization reactions, incomplete cyclization can leave open-chain precursors in your crude material.[2][3]
Q2: How do I choose the best initial purification strategy: recrystallization, chromatography, or something else?
A2: The choice of purification technique depends on the physical state of your crude product, the nature of the impurities, and the desired scale of your purification.
-
For solid crude products: Recrystallization is often the most efficient and scalable first choice, especially if the impurities have different solubility profiles from your target compound.
-
For oily or complex mixtures: Flash column chromatography is generally the preferred method as it can separate compounds with very similar properties.
-
If your thiadiazole has acidic or basic functionality: An acid-base extraction can be a powerful initial cleanup step to remove neutral impurities before proceeding to recrystallization or chromatography.
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a primary purification technique.
Q3: How stable are chlorinated thiadiazoles during purification?
A3: This is a critical consideration. While many are robust, some chlorinated heterocyclic systems can be sensitive to heat, strong acids or bases, and even light.[4][5] For example, some thiazides have shown degradation at elevated temperatures and high pH.[4] It is always prudent to perform a small-scale stability test before committing your entire batch to a specific purification method, especially if it involves prolonged heating. Monitor for the appearance of new spots on a TLC plate over time under the proposed conditions.
Section 2: Troubleshooting Common Purification Problems
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: My chlorinated thiadiazole intermediate is an oil and will not crystallize.
-
Potential Cause 1: Residual Solvent. Even small amounts of solvent can prevent crystallization.
-
Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound's stability allows.
-
-
Potential Cause 2: Persistent Impurities. The presence of impurities can disrupt the crystal lattice formation.
-
Solution: Attempt purification by flash column chromatography. This is often the most effective way to purify non-crystalline materials.
-
-
Potential Cause 3: The compound is inherently low-melting or amorphous.
-
Solution 1 (Scratching): Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the oil. This "seed" can initiate crystallization.
-
Solution 3 (Solvent Trituration): Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir vigorously. This can sometimes wash away impurities and induce crystallization.
-
Problem 2: After column chromatography, I still see multiple spots on my TLC plate.
-
Potential Cause 1: Co-eluting Impurities. The polarity of the impurity may be too similar to your product for the chosen solvent system to resolve.
-
Solution: Re-purify the material using a different solvent system for your column. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, or vice versa. The change in solvent-solute interactions can alter the elution profile.
-
-
Potential Cause 2: On-column Decomposition. The silica gel itself can be slightly acidic and may cause decomposition of sensitive compounds.
-
Solution 1: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising agent like triethylamine (e.g., 1% in your mobile phase).
-
Solution 2: Consider using a different stationary phase, such as alumina (which is available in neutral, acidic, or basic forms), or a bonded-phase silica like C18 if your compound is sufficiently non-polar.
-
-
Potential Cause 3: Isomers. You may have isolated a mixture of isomers (e.g., cis-trans isomers) that are difficult to separate.[6]
Problem 3: My final product is discolored (e.g., yellow or brown).
-
Potential Cause 1: Baseline Impurities. Highly colored, minor impurities from the reaction may be present.
-
Solution 1 (Charcoal Treatment): During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool. A patent for a thiadiazole derivative explicitly mentions this technique.[1]
-
Solution 2 (Recrystallization): A second recrystallization from a different solvent system may leave the colored impurity behind in the mother liquor.
-
-
Potential Cause 2: Oxidation or Degradation. The compound may be unstable and degrading upon exposure to air or light.
-
Solution: Store the purified compound under an inert atmosphere (nitrogen or argon) and in an amber vial to protect it from light.
-
Section 3: Detailed Purification Protocols
Here are step-by-step methodologies for the most common purification techniques.
Protocol 1: Recrystallization of a Solid Chlorinated Thiadiazole
This protocol is a fundamental technique for purifying solid organic compounds.[8]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve your compound poorly at room temperature but completely at its boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, or water) to find the best candidate. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
(Optional) Charcoal Treatment: If the solution is colored, add a small spatula tip of activated charcoal and keep the solution at a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used). This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is the workhorse technique for purifying both solid and liquid mixtures.
-
Stationary Phase and Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine the best mobile phase (solvent system). The ideal system gives your target compound an Rf value of approximately 0.3.
-
For most applications, silica gel is the standard stationary phase.
-
-
Column Packing:
-
Pack a glass column with silica gel, either as a slurry in the mobile phase (wet packing) or by carefully pouring the dry powder followed by the solvent (dry packing). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger, volatile solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Add the mobile phase to the top of the column and apply positive pressure (using a hand bellows or compressed air) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
-
Caption: Workflow for Flash Column Chromatography.
Section 4: Purity Assessment
Confirming the purity of your final product is a critical step. A combination of methods is always recommended.
Purity Analysis Techniques
| Technique | Information Provided | Typical Purity Specification | Reference |
| Gas Chromatography (GC) | Purity of volatile and thermally stable compounds. | ≥ 97% or ≥ 98% | [9] |
| High-Performance Liquid Chromatography (HPLC) | Purity of less volatile or thermally sensitive compounds. | ≥ 98% | [7][10] |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural confirmation and detection of proton- or carbon-containing impurities. | Absence of impurity signals. | [2][11] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Correct molecular ion peak. | [2][11] |
| Infrared Spectroscopy (IR) | Presence of key functional groups. | Characteristic absorption bands. | [2][11] |
Example Protocol: Gas Chromatography (GC-FID) for 3,4-dichloro-1,2,5-thiadiazole
This protocol is adapted from established methods for analyzing this specific compound.[9]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 300 °C
-
-
Oven Program:
-
Initial: 60 °C for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Injection: 1 µL of a diluted sample in dichloromethane.
-
Analysis: Purity is calculated based on the area percentage of the main peak.
References
-
Jadhav, S. D., et al. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica, 2015, 1-28. [Link]
- Weinstock, L. M., & Tull, R. J. (1968). Methods of preparing thiadiazoles. U.S.
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
- Karminski-Zamola, G., et al. (2006). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. In Science of Synthesis. Georg Thieme Verlag KG.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]
-
Pachla, L. A., et al. (1986). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 1-36. [Link]
-
Song, B. A., et al. (2005). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 10(12), 1433-1445. [Link]
- Gever, G., & O'Keefe, C. (1976). Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole. U.S.
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Siddiqui, N., et al. (2011). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 16(1), 743-753. [Link]
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Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. [Link]
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Buth, J. M., et al. (2011). Removal and formation of chlorinated triclosan derivatives in wastewater treatment plants using chlorine and UV disinfection. Environmental Science & Technology, 45(15), 6390-6397. [Link]
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U.S. Environmental Protection Agency. (2000). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection. [Link]
-
Song, B., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9234-9247. [Link]
-
Matwijczuk, A., et al. (2017). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 22(11), 1895. [Link]
-
Baumann, M., & Baxendale, I. R. (2017). A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 25(7), 2130-2139. [Link]
-
Howe, R. (2022). Guide to Water Purification – Outdoor Action Program. Princeton University. [Link]
-
Vester, M., et al. (2018). Disinfection Byproducts in Chlorinated Drinking Water. International Journal of Water & Wastewater Treatment, 4(2), 1-6. [Link]
-
Bolshakov, S. A., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. CrystEngComm, 19(44), 6646-6656. [Link]
-
Deventer, K., et al. (2009). Stability of selected chlorinated thiazide diuretics. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 294-299. [Link]
-
Suo, Q., et al. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B, 938, 73-79. [Link]
-
Yilmaz, I., et al. (2024). Synthesis, Structural Characterization, and Biological Activities of 1,3,4-Thiadiazole Derivatives Containing Sulfonylpiperazine Structures. Helvetica Chimica Acta, e202300185. [Link]
-
Yurttaş, L., et al. (2013). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Archives of Pharmacal Research, 36(1), 46-55. [Link]
-
Jolley, R. L. (1975). Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products. U.S. Environmental Protection Agency. [Link]
-
Deventer, K., et al. (2009). Stability of selected chlorinated thiazide diuretics. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 294-299. [Link]
-
Niraimathi, V., & Suresh, R. (2017). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3426-3431. [Link]
-
de Oliveira, A. R. M., & Salgado, H. R. N. (2012). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Current Pharmaceutical Analysis, 8(3), 298-305. [Link]
-
van der Merwe, J. H., et al. (2016). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical Development and Technology, 21(5), 558-566. [Link]
-
Gümrükçüoğlu, N., et al. (2013). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 18(9), 10663-10681. [Link]
-
Kim, H. J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]
-
Al-Ghorbani, M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Chemical Reviews, 3(4), 273-300. [Link]
-
de Oliveira, A. R. M., & Salgado, H. R. N. (2023). Overview of Analytical Methods for Evaluating Tinidazole. Journal of AOAC International, 106(2), 269-278. [Link]
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- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
Welcome to the technical support center for the synthesis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this critical intermediate. The following information is structured in a practical question-and-answer format to provide direct solutions to potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
The most prevalent method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the reaction of a hydrazone with thionyl chloride (SOCl₂). For the target molecule, a common starting material is 4-chloroacetoacetamide, which is first converted to its corresponding hydrazone and then cyclized with thionyl chloride. This method is often favored for its accessibility of starting materials and relatively straightforward reaction pathway.
Q2: Why is this compound a significant compound?
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a precursor for Tizanidine, a centrally acting α2 adrenergic agonist used as a muscle relaxant.[1] The 1,2,3-thiadiazole scaffold is also explored for a wide range of other biological activities, including antiviral, antifungal, and anticancer properties.[2][3]
Q3: What are the primary safety concerns when working with thionyl chloride on a large scale?
Thionyl chloride (SOCl₂) is a highly corrosive and toxic substance that requires stringent safety protocols.[4] Key hazards include:
-
High Reactivity with Water: It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.[5][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a full-face shield, and a respirator, is mandatory.[6]
-
Toxicity: Inhalation can be fatal, potentially causing pulmonary edema.[5][6] All manipulations must be performed in a well-ventilated fume hood or a closed-system reactor.
Troubleshooting Guide: Common Scale-Up Challenges
Problem Area 1: Reaction Control & Exothermicity
Q: My reaction is experiencing a significant and difficult-to-control exotherm upon addition of thionyl chloride. How can I manage this during scale-up?
A: The reaction of hydrazones with thionyl chloride is notoriously exothermic, and managing this is critical to prevent runaway reactions and ensure product quality.
Root Cause Analysis: The cyclization mechanism involves several steps that release significant heat. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Recommended Solutions:
-
Controlled Addition: Instead of adding thionyl chloride all at once, implement a slow, controlled addition via a syringe pump or a dropping funnel. This allows the cooling system to manage the heat generated in real-time.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat more effectively. However, this may impact reaction kinetics and downstream processing, so it requires optimization.
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable cooling system (e.g., a chiller unit). Ensure the heat transfer fluid is appropriate for the target temperature range.
-
Reverse Addition: In some cases, adding the solution of the starting material to the thionyl chloride (or a solution thereof) can provide better control over the exotherm. This should be evaluated on a small scale first.
Problem Area 2: Low Yield and Impurity Formation
Q: I am observing low yields and the formation of several byproducts in my crude product. What are the likely causes and how can I improve the outcome?
A: Low yields and impurities often stem from side reactions, incomplete conversion, or degradation of the product.
Root Cause Analysis & Troubleshooting:
| Symptom | Potential Cause | Recommended Action & Explanation |
| Low Yield, Starting Material Remains | Insufficient reagent or reaction time. | Increase the molar equivalent of thionyl chloride slightly (e.g., from 2.0 to 2.2 eq.). Monitor the reaction by TLC or HPLC to ensure it goes to completion before quenching. |
| Formation of Dark, Tarry Byproducts | High reaction temperature. | The exotherm may be causing localized "hot spots," leading to decomposition. Improve temperature control as detailed in Problem Area 1. Maintain a consistent internal temperature, for example, between 0-5 °C during addition. |
| Presence of Dichlorinated Impurities | Over-chlorination of the methyl group. | This can occur with prolonged reaction times or excess chlorinating agent at elevated temperatures. Once the primary reaction is complete (as determined by in-process controls), the reaction should be promptly quenched. |
| Hydrolyzed Byproducts | Inadvertent exposure to moisture. | Ensure all glassware is oven- or flame-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. Thionyl chloride's reaction with water is a key source of impurities.[7] |
Experimental Protocol: Monitoring Reaction Progress
-
Prepare a TLC plate (e.g., silica gel with a fluorescent indicator).
-
Choose an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Carefully take a small aliquot from the reaction mixture and immediately quench it in a vial containing a biphasic mixture of saturated sodium bicarbonate solution and ethyl acetate.
-
Spot the organic layer on the TLC plate alongside a spot of the starting material.
-
Visualize under UV light. The disappearance of the starting material spot indicates the reaction is nearing completion.
Problem Area 3: Product Isolation and Purification
Q: Purification of the crude this compound is challenging. Distillation leads to decomposition, and chromatography is not ideal for large scales. What are the best practices?
A: The target molecule has limited thermal stability, making high-temperature distillation problematic.[8] Recrystallization is often the most viable scale-up purification method.
Root Cause Analysis: Thermal degradation during purification is a common issue for many heterocyclic compounds. The choice of purification method must balance purity requirements with product stability.[8]
Recommended Purification Workflow:
Caption: Recommended workflow for work-up and purification.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: On a small scale, test various solvent systems to find one where the product is soluble at elevated temperatures but sparingly soluble at low temperatures. Common systems include aliphatic hydrocarbons (hexane, heptane) or mixtures with alcohols (isopropanol) or esters.[9]
-
Dissolution: Transfer the crude product to an appropriately sized flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and hot-filter the solution to remove impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can help initiate nucleation. Further cooling in an ice bath or refrigerator will maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 30-40 °C) to remove residual solvent.
Decision-Making Troubleshooting Diagram
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Sources
- 1. US8487113B2 - Method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. nj.gov [nj.gov]
- 6. lanxess.com [lanxess.com]
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- 8. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 9. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
minimizing impurity formation in 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole synthesis
Technical Support Center: 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurity formation and achieve high purity for this critical synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most established method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][2] This reaction involves the cyclization of a hydrazone derivative bearing an adjacent methylene group with thionyl chloride (SOCl₂). For the target molecule, the logical precursor is the semicarbazone or tosylhydrazone of 1,3-dichloroacetone. The thionyl chloride serves as both the sulfur source and the cyclizing/dehydrating agent.
Q2: What are the primary classes of impurities I should expect in this synthesis?
A2: The Hurd-Mori reaction, while effective, can be prone to several side reactions.[2] Given the reactive nature of thionyl chloride and the structure of the likely precursor, impurities generally fall into these categories:
-
Over-chlorinated Species: Formation of 5-chloro-4-(dichloromethyl)-1,2,3-thiadiazole or other polychlorinated by-products.
-
Isomeric Impurities: Rearrangement products formed during the cyclization step.
-
Unreacted Intermediates: Residual hydrazone precursor or partially cyclized intermediates.
-
Sulfur-containing By-products: Formation of sulfonyl chlorides or other related species due to side reactions with thionyl chloride.
-
Starting Material Impurities: The purity of your 1,3-dichloroacetone precursor is critical, as impurities in this starting material will likely be converted to related thiadiazole by-products.
Q3: Why is temperature control so critical during the addition of thionyl chloride?
A3: The reaction of the hydrazone with thionyl chloride is highly exothermic. Poor temperature control can lead to a cascade of side reactions. Elevated temperatures can promote the formation of over-chlorinated impurities and increase the rate of decomposition of both the starting material and the product. Maintaining a low and stable temperature (typically between -5°C and 5°C) during the addition of thionyl chloride is paramount for achieving high selectivity and purity.
Q4: Can moisture affect the reaction?
A4: Absolutely. Thionyl chloride reacts violently with water to produce sulfur dioxide (SO₂) and hydrochloric acid (HCl).[3] The presence of moisture will not only consume your reagent but the generated HCl can also catalyze undesirable side reactions. It is crucial to use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Troubleshooting Guide for Impurity Formation
This guide addresses specific impurities detected by analytical methods like GC-MS or HPLC and provides targeted solutions.
| Observed Problem (Impurity Detected) | Probable Cause(s) | Recommended Corrective Actions & Scientific Rationale |
| High levels of 5-chloro-4-(dichloromethyl)-1,2,3-thiadiazole | 1. Excess Thionyl Chloride: Using a significant excess of SOCl₂ can lead to chlorination of the chloromethyl group. 2. High Reaction Temperature: Elevated temperatures provide the activation energy for this subsequent chlorination. | Action: 1. Carefully control the stoichiometry of thionyl chloride to 2.0-2.5 equivalents. 2. Maintain a reaction temperature below 5°C during SOCl₂ addition and for the initial phase of the reaction. Rationale: By limiting the amount of the chlorinating agent and keeping the energy of the system low, you disfavor the secondary chlorination reaction, thereby improving selectivity for the desired product. |
| Presence of an isomeric impurity with the same mass | Thermal Rearrangement: The intermediate in the Hurd-Mori cyclization can potentially undergo rearrangement, especially at higher temperatures, leading to a different substitution pattern on the thiadiazole ring. | Action: 1. Ensure strict temperature control throughout the reaction. 2. Consider a slower addition rate of thionyl chloride to better dissipate the heat of reaction. Rationale: A stable, low-temperature environment minimizes the likelihood of providing sufficient energy for bond cleavage and rearrangement within the reaction intermediate, favoring the kinetically controlled, desired cyclization pathway. |
| Significant amount of unreacted hydrazone precursor | 1. Insufficient Thionyl Chloride: Not enough reagent to drive the reaction to completion. 2. Reaction Time Too Short: The reaction was not allowed to proceed to completion. 3. Poor Quality Thionyl Chloride: The reagent may have degraded due to improper storage. | Action: 1. Verify the stoichiometry and consider a slight excess (e.g., 2.2 equivalents) of SOCl₂. 2. Monitor the reaction by TLC or a rapid chromatographic method until the starting material is consumed. 3. Use freshly opened or properly stored thionyl chloride. Rationale: Ensuring a slight excess of the limiting reagent and allowing sufficient time for the reaction to complete are fundamental to maximizing conversion. Reagent quality is paramount as decomposed SOCl₂ will be ineffective. |
| Formation of dark, tarry by-products | Decomposition: High temperatures or the presence of moisture can lead to the decomposition of the starting materials, intermediates, or the final product, resulting in polymerization and tar formation. | Action: 1. Scrupulously dry all glassware and solvents. 2. Operate under an inert atmosphere. 3. Maintain strict low-temperature control. 4. Ensure the work-up procedure (e.g., quenching with ice water) is performed slowly and with cooling. Rationale: By eliminating water and controlling exotherms, you prevent the conditions that lead to uncontrolled side reactions and decomposition pathways. |
Key Synthetic Pathway and Impurity Formation
The synthesis of this compound via the Hurd-Mori reaction is a multi-step process within a single pot. The following diagram illustrates the main pathway from the likely precursor, 1,3-dichloroacetone semicarbazone, and highlights potential side reactions leading to common impurities.
Caption: Hurd-Mori synthesis pathway and common impurity side-reactions.
Optimized Experimental Protocol
This protocol is a guideline based on the principles of the Hurd-Mori reaction, designed to minimize impurity formation.
Step 1: Preparation of 1,3-Dichloroacetone Semicarbazone (Precursor)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroacetone (1.0 eq) in ethanol.
-
In a separate beaker, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Slowly add the semicarbazide solution to the 1,3-dichloroacetone solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the precipitation of the product.
-
Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting white solid (the semicarbazone precursor) under vacuum. Confirm identity via ¹H NMR and melting point.
Step 2: Hurd-Mori Cyclization to form this compound
-
Set up a three-neck round-bottom flask with a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with the dried 1,3-dichloroacetone semicarbazone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the stirred suspension to -5°C using an ice-salt bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material spot has disappeared.
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (careful of gas evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Analytical Methods for Purity Assessment
A multi-pronged analytical approach is recommended for accurate purity assessment.
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is a 3:1 to 5:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Analysis: The mass spectrometer will help in identifying impurities by their mass fragmentation patterns. Purity is often reported as area percent.
-
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for purity analysis and quantification, especially for less volatile impurities.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (both may be modified with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detector: A UV detector set at a wavelength where the thiadiazole ring absorbs (e.g., 254 nm).
-
References
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules, 15(12), 9046-9057. Available at: [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). ResearchGate. Available at: [Link]
- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
-
The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. (1990). Canadian Journal of Chemistry, 68(10), 1791-1797. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Available at: [Link]
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Synthesis of 1,2,3-thiadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
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5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S. (n.d.). PubChem. Available at: [Link]
- CN102816133B - 5-chloro-1,2,3-thiadiazole-4-acrylic derivatives, and preparation method and application thereof. (n.d.). Google Patents.
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Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. (2022). Journal of Genetic Engineering and Biotechnology, 20(1), 118. Available at: [Link]
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2-Chloro-5-chloromethyl-1,3-thiazole. (n.d.). ResearchGate. Available at: [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
-
Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (n.d.). Semantic Scholar. Available at: [Link]
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Thionyl Chloride - A Versatile Reagent. (n.d.). ResearchGate. Available at: [Link]
- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (n.d.). Google Patents.
-
The Chemistry of 1,2,3-Thiadiazoles. (2004). John Wiley & Sons. Available at: [Link]
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Method for producing 2-chloro-5-chloromethyl-1,3-thiazol. (n.d.). Justia Patents. Available at: [Link]
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Thionyl chloride and acetone, what happens? (n.d.). Sciencemadness Discussion Board. Available at: [Link]
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reactions with thionyl chloride. (n.d.). Reddit. Available at: [Link]
- EP0223421B1 - Chlorination of carbohydrates and other alcohols. (n.d.). Google Patents.
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (n.d.). ResearchGate. Available at: [Link]
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Technical Support Center: Refining HPLC Methods for 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole Analysis
Welcome to the technical support center for the HPLC analysis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methods. The following sections are structured to address specific issues you may encounter during your experiments, offering scientifically grounded explanations and actionable protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and challenges faced during the HPLC analysis of this compound.
Q1: What are the initial recommended HPLC conditions for analyzing this compound?
A1: For initial method development, a reversed-phase HPLC method is typically suitable. Given the structure of this compound, which contains polar heteroatoms and non-polar halogenated groups, a C18 column is a good starting point.[1][2]
Here is a recommended starting point:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of compounds.[2] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common mobile phase for reversed-phase HPLC, allowing for adjustment of polarity.[3][4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[5][6] |
| Detection | UV at 238 nm | Based on typical absorbance for thiazole derivatives.[6] Wavelength screening with a Diode Array Detector (DAD) is recommended to find the optimal wavelength. |
| Column Temperature | 25-30 °C | Maintaining a consistent temperature helps ensure reproducible retention times.[7] |
| Injection Volume | 10-20 µL | A standard volume to avoid column overload. |
Q2: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[7][8][9] For a compound like this compound, the primary suspects are secondary interactions with the stationary phase or issues with the mobile phase.
Causality and Troubleshooting Steps:
-
Secondary Silanol Interactions: The nitrogen atoms in the thiadiazole ring can interact with free silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[3][10]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.[7]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can cause peak shape issues.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[7]
-
Q3: I am observing inconsistent retention times for my analyte. What should I investigate?
A3: Fluctuating retention times can compromise the reliability of your method. The root cause often lies in the mobile phase preparation, column equilibration, or HPLC system itself.[7]
Troubleshooting Flow for Retention Time Variability:
Caption: Troubleshooting workflow for inconsistent HPLC retention times.
Q4: How can I assess the stability of this compound under my HPLC conditions?
A4: Assessing the stability of your analyte is crucial, especially during method development and validation. Forced degradation studies are performed to understand the degradation pathways and to ensure the analytical method is stability-indicating.[5][6][11]
Protocol for a Basic Forced Degradation Study:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours, then dissolve.
-
Photostability: Expose the solution to UV light (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples by HPLC, alongside a non-stressed control sample.
-
Evaluation:
Section 2: In-Depth Troubleshooting Guides
This section provides detailed guidance on more complex issues that may arise during method refinement.
Peak Fronting: Causes and Solutions
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.[7]
Potential Causes and Remediation Strategies:
| Cause | Explanation | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column.[7] | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Overload | Injecting a very high concentration of the sample can lead to non-linear isotherm behavior, resulting in peak fronting.[7] | Dilute the sample or reduce the injection volume. |
| Low Column Temperature | Insufficient temperature can lead to poor mass transfer kinetics. | Increase the column temperature to improve peak shape.[7] |
| Column Degradation | A void or channel in the column packing can cause peak distortion. | Replace the column. |
Ensuring Peak Purity and Identity
Confirming that a single chromatographic peak corresponds to a single compound is critical for accurate quantification.[14]
Workflow for Peak Purity Assessment:
Caption: Workflow for assessing peak purity using a Diode Array Detector.
Detailed Protocol for Peak Purity Analysis using DAD:
-
Acquire Data: Use an HPLC system equipped with a Diode Array Detector (DAD) to acquire spectral data across the entire UV-Vis range for the peak of interest.[15]
-
Software Analysis: Utilize the chromatography software's peak purity function. This function algorithmically compares the spectra taken at different points across the peak (upslope, apex, and downslope).[16]
-
Interpret Results: The software will typically provide a "purity angle" and a "purity threshold." If the purity angle is less than the purity threshold, it indicates that the spectra are homogenous, and the peak is likely pure.[16]
-
Confirmation (if necessary): If co-elution is suspected, further investigation using a mass spectrometer (LC-MS) can provide definitive identification of all components under the peak.
Section 3: Method Validation and System Suitability
Once a method is developed, it must be validated to ensure it is fit for its intended purpose, in accordance with guidelines from bodies like the ICH and FDA.[17][18][19]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | The analyte peak should be well-resolved from other peaks (Resolution > 2). |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0%.[20] |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample. | Relative Standard Deviation (RSD) ≤ 2%.[20] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria. |
System Suitability Testing (SST)
SST is an integral part of any analytical method and is performed before and during sample analysis to ensure the continued performance of the chromatographic system.
Protocol for System Suitability Testing:
-
Prepare a System Suitability Solution: This is typically a standard solution of this compound at a known concentration.
-
Perform Replicate Injections: Make at least five replicate injections of the SST solution before starting the sample analysis.
-
Evaluate Parameters: Calculate the following parameters and check if they meet the pre-defined acceptance criteria.
| SST Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | To assess peak shape. | T ≤ 2.0. |
| Theoretical Plates (N) | To measure column efficiency. | N ≥ 2000. |
| Relative Standard Deviation (RSD) of Peak Area and Retention Time | To evaluate the precision of the system. | RSD ≤ 2.0% for peak area and ≤ 1.0% for retention time. |
References
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Thieme. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Retrieved from [Link]
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MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from [Link]
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ResearchGate. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from [Link]
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ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]
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Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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LCGC International. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]
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Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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Iraqi Academic Scientific Journals. (2024). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Purity Analysis. Retrieved from [Link]
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GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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ResearchGate. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC. Retrieved from [Link]
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PubMed. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Retrieved from [Link]
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MDPI. (2024). Peak Spectral Homogeneity in LC/DAD: Exploring Alternatives in Peak Purity Evaluations. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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PubMed. (n.d.). The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles. Retrieved from [Link]
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Persee General. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
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ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Retrieved from [Link]
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Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
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FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol. Retrieved from [Link]
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PubMed Central. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
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Pharmaceutical Guidance. (n.d.). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Retrieved from [Link]
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Separation Science. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Retrieved from [Link]
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Technology Networks. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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AVESIS. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]59)
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Validation & Comparative
A Comparative Guide to 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole and Its Isomers in Bioassays
This guide provides an in-depth comparison of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole against the broader class of thiadiazole isomers. As published bioassay data for this specific molecule is limited, this document focuses on a structure-activity relationship (SAR) analysis, placing the compound in the context of its isomeric forms to forecast its potential biological activities and guide future research. We will dissect its structural components, compare the known bioactivities of the four principal thiadiazole isomers, and provide actionable experimental protocols for its evaluation.
Introduction: The Thiadiazole Scaffold
Thiadiazole, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a "privileged scaffold" in medicinal and agricultural chemistry. Its four isomeric forms—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each confer distinct electronic and steric properties, leading to a wide spectrum of biological activities.[1] The 1,3,4-thiadiazole isomer, in particular, is extensively researched and is a component of numerous marketed drugs.[1][2] However, the unique chemistry of the 1,2,3-thiadiazole ring system, especially in agrochemicals, presents a compelling area for investigation.
This guide specifically examines This compound (CAS 88127-85-9).[3][4] We will analyze its potential bioactivity by understanding its core structure and functional groups in comparison to its isomers.
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A Comparative Guide to Validating the Mechanism of Action for 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as a Plant Defense Elicitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Plant Activator
The 1,2,3-thiadiazole scaffold is a cornerstone in the development of biologically active molecules, demonstrating a remarkable breadth of applications from medicine to agriculture.[1] Within the agricultural sector, derivatives of 1,2,3-thiadiazole have emerged as potent "plant activators" or elicitors of Systemic Acquired Resistance (SAR), a crucial plant defense mechanism.[1][2] This guide focuses on a specific derivative, 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, providing a framework for the validation of its proposed mechanism of action as a SAR elicitor. We will objectively compare its presumed function with established alternatives and provide detailed experimental protocols to empower researchers in their validation efforts.
The central hypothesis for the mechanism of action of this compound in plants is the induction of SAR. This long-lasting and broad-spectrum defense response is typically activated by localized pathogen infection and is mediated by the plant hormone salicylic acid (SA).[3] Synthetic elicitors, such as the well-characterized benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), mimic the action of SA, preparing the entire plant to defend against subsequent pathogen attacks without exhibiting direct antimicrobial properties.[2][4] This guide will therefore focus on experimental strategies to confirm that this compound indeed functions as a bona fide SAR elicitor.
Comparative Landscape: Established Plant Defense Elicitors
To effectively validate the mechanism of this compound, a comparative analysis against well-established plant activators is essential. The following table summarizes key comparators, providing a benchmark for performance evaluation.
| Compound | Chemical Class | Established Mechanism of Action | Key Performance Attributes |
| Acibenzolar-S-methyl (BTH) | Benzothiadiazole | Functional analog of salicylic acid; potent inducer of SAR; triggers NPR1-dependent defense gene expression.[2][4] | Broad-spectrum disease resistance against fungi, bacteria, and viruses; widely used as a commercial plant activator.[2][5] |
| Tiadinil (TDL) | 1,2,3-Thiadiazole | Induces SAR and expression of disease resistance genes (PR1, PR2, PR5).[6] | Effective in controlling rice blast and tea anthracnose; another commercially successful 1,2,3-thiadiazole-based elicitor.[6] |
| Isotianil | Thiazolecarboxamide | Induces SAR through a distinct mechanism that involves the priming of defense responses. | Provides protection against a range of fungal and bacterial pathogens in various crops. |
| Salicylic Acid (SA) | Phenolic Compound | Endogenous plant hormone that is a central regulator of SAR.[3] | The natural benchmark for SAR induction; however, exogenous application can be phytotoxic at effective concentrations.[2] |
Our proposed validation strategy will position this compound against BTH and TDL, given their structural and functional relevance.
Experimental Validation Workflow: A Step-by-Step Guide
The following experimental workflow is designed to rigorously validate the proposed mechanism of action for this compound as a SAR elicitor. The causality behind each experimental choice is explained to provide a clear and logical progression of investigation.
Figure 1: A multi-phased experimental workflow for validating the mechanism of action.
Phase 1: Phenotypic Validation of Systemic Acquired Resistance
The primary and most biologically relevant validation is to demonstrate that pre-treatment with this compound leads to enhanced resistance against a virulent pathogen in systemic, untreated tissues. The Arabidopsis thaliana - Pseudomonas syringae pathosystem is a well-established model for such assays.[7]
Protocol 1: SAR Induction Assay in Arabidopsis thaliana
-
Plant Growth: Grow Arabidopsis thaliana (Col-0 ecotype) plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.
-
Primary Inoculation (Elicitor Treatment):
-
Prepare solutions of this compound, BTH (positive control), and a mock control (e.g., 0.02% Silwet L-77).
-
Select three lower leaves of each plant and infiltrate them with the respective solutions using a needleless syringe.
-
-
Secondary Inoculation (Pathogen Challenge):
-
Two to three days after the primary treatment, select three upper, systemic leaves that were not treated.
-
Infiltrate these systemic leaves with a suspension of a virulent strain of Pseudomonas syringae pv. tomato DC3000 (e.g., at an OD600 of 0.001).
-
-
Quantification of Pathogen Growth:
-
Two to three days post-pathogen challenge, collect leaf discs from the infected systemic leaves.
-
Homogenize the leaf discs in 10 mM MgCl2, serially dilute the homogenate, and plate on appropriate growth media (e.g., King's B agar with rifampicin).
-
Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs) to determine the bacterial titer.
-
-
Data Analysis: Compare the bacterial titers in plants pre-treated with this compound to the mock-treated and BTH-treated plants. A statistically significant reduction in bacterial growth in the thiadiazole-treated plants compared to the mock control would be strong evidence for SAR induction.
Phase 2: Molecular Validation of Defense Gene Activation
A hallmark of SAR is the transcriptional activation of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression
-
Sample Collection: Treat Arabidopsis plants as described in Protocol 1 (primary inoculation). Collect systemic, untreated leaves at various time points post-treatment (e.g., 0, 6, 12, 24, and 48 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected leaf tissue using a standard protocol (e.g., Trizol-based method) and synthesize cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for key SAR marker genes, such as PR1, PR2, and PR5. Use a constitutively expressed gene (e.g., Actin or Ubiquitin) as an internal control for normalization.
-
Data Analysis: Analyze the relative expression levels of the PR genes in response to this compound treatment compared to the mock and BTH controls. A significant upregulation of these genes would provide molecular evidence of SAR activation.
Phase 3: Elucidating the Role of Salicylic Acid
Since many SAR inducers function through the salicylic acid pathway, quantifying SA levels post-treatment is a critical step.
Protocol 3: Quantification of Salicylic Acid
-
Sample Collection: Treat plants as in Protocol 2 and collect systemic leaves at time points relevant to SA accumulation (e.g., 12, 24, and 48 hours).
-
SA Extraction and Analysis: Extract SA from the plant tissue and quantify its levels using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Compare the levels of free and total SA in plants treated with this compound, mock, and BTH. An increase in SA levels would suggest that the compound acts upstream of or at the level of SA synthesis.
Phase 4: Advanced Approaches for Target Identification
While the above protocols validate the downstream effects, identifying the direct molecular target of this compound requires more advanced techniques. The high reactivity of the chloromethyl group suggests a potential for covalent interaction with its target protein(s).
Figure 2: Workflow for affinity-based target identification.
Protocol 4: Affinity-Based Target Identification
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker, ensuring the modification does not abrogate its biological activity.[8]
-
Protein Extraction: Prepare a total protein extract from Arabidopsis seedlings or cell cultures.
-
Affinity Pull-down: Incubate the protein extract with the biotinylated probe. Use streptavidin-coated beads to pull down the probe-protein complexes.[8]
-
Elution and Identification: Elute the bound proteins and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Validation: Putative targets should be further validated using techniques such as surface plasmon resonance (SPR) to confirm direct binding or through genetic approaches (e.g., using knockout mutants of the target gene to assess loss of sensitivity to the compound).
Conclusion and Future Directions
The validation of the mechanism of action for this compound as a plant defense elicitor requires a multi-faceted approach. The experimental framework provided in this guide, progressing from phenotypic confirmation of SAR to molecular and biochemical characterization, offers a robust strategy for researchers. By comparing its activity with established elicitors like BTH and TDL, a clear understanding of its potential as a novel plant activator can be achieved. The ultimate identification of its direct molecular target will not only solidify its mechanism of action but also pave the way for the rational design of next-generation, highly effective plant protection agents.
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
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Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2025). PubMed Central. [Link]
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Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. (2025). ResearchGate. [Link]
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Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. (2006). ResearchGate. [Link]
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Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). NIH. [Link]
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A Comparative Analysis of Synthetic Routes to Substituted 1,2,3-Thiadiazoles: A Guide for Researchers
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] The versatility of this heterocyclic motif has driven the development of numerous synthetic strategies, ranging from classical cyclization reactions to modern catalytic approaches. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to substituted 1,2,3-thiadiazoles, offering detailed mechanistic insights, experimental protocols, and a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal pathway for their specific synthetic challenges.
The Hurd-Mori Synthesis: A Classic and Versatile Approach
The Hurd-Mori reaction is arguably the most well-established and widely employed method for the synthesis of 1,2,3-thiadiazoles.[3] This reaction involves the dehydrative cyclization of hydrazones bearing an α-methylene group using a sulfurating agent, most commonly thionyl chloride (SOCl₂).
Mechanistic Rationale
The reaction proceeds through a multi-step mechanism. Initially, the hydrazone is converted to a hydrazonoyl chloride by reaction with thionyl chloride. This is followed by an intramolecular cyclization, driven by the nucleophilicity of the sulfur atom, to form a five-membered ring intermediate. Subsequent elimination of hydrogen chloride and sulfur dioxide leads to the aromatic 1,2,3-thiadiazole ring.
Sources
spectroscopic comparison of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole and its precursors
An In-Depth Spectroscopic Comparison of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole and Its Precursors
In the landscape of modern medicinal chemistry and materials science, substituted 1,2,3-thiadiazoles serve as crucial scaffolds due to their diverse biological activities and unique chemical properties. Among them, this compound is a key building block for synthesizing more complex molecules. The unambiguous identification of this target molecule and the ability to distinguish it from its precursors during synthesis are paramount for ensuring reaction completion, purity, and overall success of the chemical process.
This guide provides a comprehensive spectroscopic comparison of this compound with its plausible synthetic precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illustrate the key transformations that are observable at a molecular level. This analysis is grounded in the principles of the Hurd-Mori synthesis, a common and effective method for creating the 1,2,3-thiadiazole ring system from activated methylene ketones via their hydrazone derivatives.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of this compound typically begins with a β-ketoester, such as ethyl acetoacetate. This starting material undergoes chlorination followed by reaction with hydrazine to form a key hydrazone intermediate. The final cyclization and chlorination step is accomplished using thionyl chloride (SOCl₂), which acts as both a sulfur source and a chlorinating agent in the Hurd-Mori reaction.
The overall transformation can be visualized as follows:
This guide will focus on the distinct spectroscopic signatures of the hydrazone intermediate (representing the precursor class) and the final 1,2,3-thiadiazole product.
¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. The transformation from an open-chain hydrazone to a compact, aromatic-like thiadiazole ring results in dramatic and easily identifiable changes in chemical shifts and signal multiplicities.
Precursor: Ethyl 2-chloro-3-hydrazono-butanoate
The ¹H NMR spectrum of a typical hydrazone precursor is characterized by signals corresponding to the ethyl ester group and the aliphatic backbone. A key feature is the presence of exchangeable N-H protons from the hydrazone moiety, which often appear as a broad singlet.
Final Product: this compound
Upon cyclization, several key changes occur:
-
Disappearance of Precursor Signals: The signals for the ethyl group (-O-CH₂- and -CH₃) and the hydrazone N-H protons vanish completely.
-
Appearance of the Chloromethyl Group: A new, distinct singlet appears for the -CH₂Cl group. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine atom and the thiadiazole ring.
-
Ring Carbon Signals: In the ¹³C NMR spectrum, the formation of the thiadiazole ring is confirmed by the appearance of two new quaternary carbon signals (C4 and C5) in the aromatic region, typically between 140 and 160 ppm.
The table below summarizes the expected NMR shifts, providing a clear method for distinguishing the product from its precursor.
| Functional Group | Compound Class | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale for Change |
| Ethyl Ester (-OCH₂CH₃) | Precursor | ~1.3 (t), ~4.2 (q) | ~14, ~62 | Complete disappearance upon cyclization and replacement by a chlorine atom at the C5 position. |
| Hydrazone Protons (-NH₂) | Precursor | Broad, ~5.0-7.0 | N/A | Protons are eliminated during the ring-closing reaction with thionyl chloride. |
| Methyl Group (-CH₃) | Precursor | ~2.1 (s) | ~15-20 | This group is transformed into the chloromethyl group. |
| Chloromethyl Group (-CH₂Cl) | Final Product | ~4.8-5.0 (s) | ~30-35 | Formation of a new functional group. The strong deshielding effect of chlorine results in a significant downfield shift. |
| Ring Carbons (C4 & C5) | Final Product | N/A | ~145-160 | Appearance of two distinct signals in the aromatic region, confirming the formation of the heterocyclic ring structure. |
Infrared (IR) Spectroscopy: Probing Functional Group Transformations
IR spectroscopy is highly effective for monitoring the appearance and disappearance of key functional groups. The conversion of the hydrazone to the thiadiazole involves significant changes in bond vibrations.
Precursor: Ethyl 2-chloro-3-hydrazono-butanoate
The IR spectrum of the hydrazone intermediate is dominated by:
-
N-H Stretching: A broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the -NH₂ group.
-
C=O Stretching: A strong, sharp peak around 1735 cm⁻¹ corresponding to the ester carbonyl group.
-
C=N Stretching: An absorption of medium intensity around 1640 cm⁻¹ for the carbon-nitrogen double bond of the hydrazone.
Final Product: this compound
The successful synthesis of the target molecule is confirmed by:
-
Disappearance of Key Stretches: The complete absence of the N-H and C=O bands is the most definitive evidence of reaction completion.
-
Ring Vibrations: The formation of the thiadiazole ring introduces new, often complex, absorptions in the 1400-1600 cm⁻¹ region, corresponding to C=N and N=N stretching within the ring.
-
C-Cl Stretching: The presence of two distinct chlorine atoms is evidenced by C-Cl stretching bands typically found in the 700-800 cm⁻¹ fingerprint region.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
Precursor vs. Product
The most straightforward confirmation from MS is the molecular weight. The precursor and the final product will have distinctly different molecular weights. For this compound (C₃H₂Cl₂N₂S), the expected monoisotopic mass is approximately 167.93 g/mol . A crucial feature will be the isotopic pattern for the two chlorine atoms. The M, M+2, and M+4 peaks should appear in a characteristic ratio (approximately 9:6:1), providing unambiguous proof of the presence of two chlorine atoms.
The fragmentation of the thiadiazole ring is also characteristic. A common fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This leads to a highly reactive thiirene intermediate that undergoes further fragmentation. Observing a significant [M-28]⁺ peak in the mass spectrum is a strong indicator of the 1,2,3-thiadiazole ring system.
| Spectroscopic Technique | Precursor (Hydrazone Intermediate) | Final Product (this compound) |
| Mass Spectrometry (EI-MS) | Molecular ion peak corresponding to its own formula. Fragmentation might involve loss of the ethoxy group. | Molecular ion peak at m/z ≈ 168. Characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). A significant [M-28]⁺ peak due to the loss of N₂. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled sequence, a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹, typically co-adding 16 or 32 scans for a good quality spectrum.
-
Processing: Perform a background scan of the empty ATR crystal before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.
Mass Spectrometry
-
Technique: Electron Ionization (EI) is suitable for this relatively small and stable molecule.
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Acquisition: Use a standard EI energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Analysis: Identify the molecular ion peak (M⁺) and analyze the isotopic distribution pattern. Look for characteristic fragment ions, such as [M-N₂]⁺.
Conclusion
The spectroscopic journey from a hydrazone precursor to the final this compound is marked by a series of clear and definitive transformations. By leveraging the combined power of NMR, IR, and Mass Spectrometry, researchers can confidently track the progress of the synthesis. The disappearance of N-H and C=O signals in IR, the loss of precursor-specific signals and the appearance of the chloromethyl and ring carbon signals in NMR, and the confirmation of the correct molecular weight with its characteristic chlorine isotope pattern and N₂ loss in MS provide a self-validating system for the unequivocal identification of this valuable chemical building block. This multi-faceted analytical approach ensures the integrity of the synthesis and the quality of the final product for downstream applications.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

